![molecular formula C19H14F3N3O2 B2930963 2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-14-2](/img/structure/B2930963.png)
2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a trifluoromethyl group attached to a benzoyl group, which is further connected to a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group, a benzoyl group, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications
The compound 2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one, also known as 5-[4-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one, has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural complexity and functional groups make it a versatile precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .
Pharmaceuticals
Due to the presence of the pyrimidine moiety, which exhibits a wide range of pharmacological activities, this compound can be employed in the design of new drugs. It can be used to synthesize novel derivatives with potential therapeutic applications, such as anti-fibrotic drugs .
Agrochemicals
The trifluoromethyl group in this compound is often found in agrochemicals due to its ability to enhance biological activity. This compound could be used to develop new pesticides or herbicides with improved efficacy .
Dyestuff
In the field of dyestuff, this compound could be used to create new dyes with unique properties. Its complex structure allows for the introduction of various substituents, which can alter the color and stability of the dye molecules .
Anti-Fibrosis Activity
Research has indicated that derivatives of this compound show promising anti-fibrotic activities. They can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, suggesting potential use in treating fibrotic diseases .
Medicinal Chemistry
As a privileged structure in medicinal chemistry, this compound and its derivatives can be used to construct libraries of novel heterocyclic compounds with potential biological activities. This is essential for the discovery of new drugs and understanding their interactions with biological targets .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. Further studies could focus on elucidating its mechanism of action, optimizing its properties through medicinal chemistry, and evaluating its therapeutic potential in relevant disease models .
properties
IUPAC Name |
5-[4-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)13-6-4-12(5-7-13)17(26)24-10-8-15-14(11-24)18(27)25-9-2-1-3-16(25)23-15/h1-7,9H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMHDYFJMZSGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

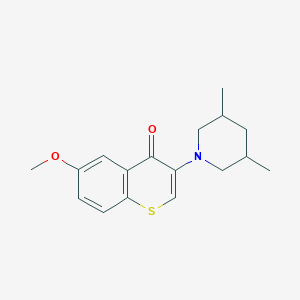
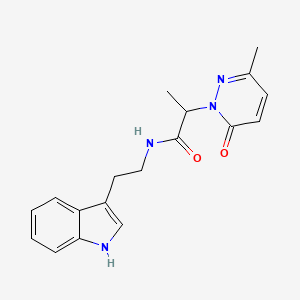
![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)
![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)
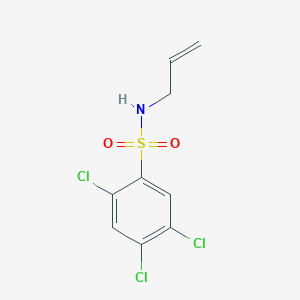

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2930894.png)

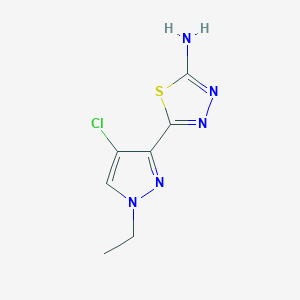
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2930897.png)
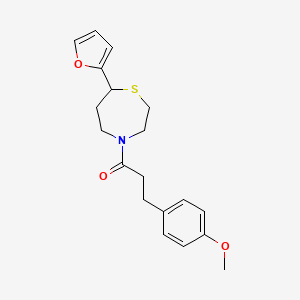
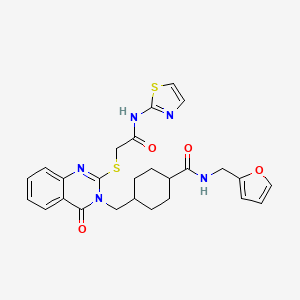
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2930901.png)